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3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Medicinal chemistry Ligand design PPARγ

3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 2034494-62-5) is a synthetic small molecule featuring a thiazolidine-2,4-dione (TZD) core substituted at N-3 with a pyrrolidine ring, which in turn bears a quinoline-8-sulfonyl group. Computed physicochemical properties include a molecular weight of 377.4 g/mol, XLogP3 of 1.6, 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 rotatable bonds (PubChem,.

Molecular Formula C16H15N3O4S2
Molecular Weight 377.43
CAS No. 2034494-62-5
Cat. No. B2708283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
CAS2034494-62-5
Molecular FormulaC16H15N3O4S2
Molecular Weight377.43
Structural Identifiers
SMILESC1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C16H15N3O4S2/c20-14-10-24-16(21)19(14)12-6-8-18(9-12)25(22,23)13-5-1-3-11-4-2-7-17-15(11)13/h1-5,7,12H,6,8-10H2
InChIKeyMDPUPAGODNNVJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural & Physicochemical Baseline of 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 2034494-62-5)


3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 2034494-62-5) is a synthetic small molecule featuring a thiazolidine-2,4-dione (TZD) core substituted at N-3 with a pyrrolidine ring, which in turn bears a quinoline-8-sulfonyl group [1]. Computed physicochemical properties include a molecular weight of 377.4 g/mol, XLogP3 of 1.6, 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 rotatable bonds (PubChem, 2024) [1]. These features distinguish it from simpler TZD drugs such as pioglitazone (MW 356.44, XLogP ~3.2, 5 HBA) and from other 3-(1-arylsulfonylpyrrolidin-3-yl)thiazolidine-2,4-dione analogs lacking the quinoline nitrogen.

Why 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione Cannot Be Simply Replaced by Off-the-Shelf TZD Analogs


Although multiple thiazolidine-2,4-dione (TZD) derivatives are commercially available, the combination of a pyrrolidine linker and a quinoline-8-sulfonyl capping group in this compound creates a topologically distinct pharmacophore that cannot be mimicked by simpler TZDs such as pioglitazone or rosiglitazone, nor by 3-(1-arylsulfonylpyrrolidin-3-yl)thiazolidine-2,4-dione analogs bearing monocyclic aryl sulfonamides [1]. The quinoline nitrogen introduces an additional hydrogen-bond-acceptor site (total HBA = 7 vs. 5 for pioglitazone) and alters the electronic surface potential, which is predicted to shift target engagement away from canonical PPARγ-dominated profiles toward polypharmacology involving quinoline-recognizing targets (e.g., EGFR, topoisomerases) [2]. Consequently, substituting this compound with a generic TZD would forfeit these distinct interaction opportunities, compromising structure-activity relationship studies or screening outcomes.

Quantitative Differentiation Evidence for 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione


Enhanced Hydrogen-Bond-Acceptor Capacity Relative to Clinical TZDs

The target compound possesses 7 hydrogen-bond-acceptor (HBA) atoms versus 5 for pioglitazone and 6 for rosiglitazone, as tabulated from computed PubChem descriptors [1]. This increase arises from the quinoline nitrogen and the sulfonyl oxygens. In medicinal chemistry, higher HBA count correlates with the potential to form additional polar contacts in binding sites, which may enhance affinity or alter selectivity when the target protein contains complementary hydrogen-bond-donor residues.

Medicinal chemistry Ligand design PPARγ

Moderate Lipophilicity (XLogP3 = 1.6) Distinguishes It from More Hydrophobic TZD Analogs

The computed XLogP3 of the target compound is 1.6 [1], placing it in a more hydrophilic range than pioglitazone (XLogP3 ≈ 3.2) and many 3-(1-arylsulfonylpyrrolidin-3-yl)thiazolidine-2,4-dione analogs that incorporate lipophilic aryl groups (e.g., 4-chlorophenyl, trifluoromethylphenyl). In drug-likeness filters such as Lipinski's Rule of Five, XLogP3 ≤ 5 is required, but values between 1 and 3 are often preferred for oral bioavailability and aqueous solubility. This moderate lipophilicity suggests the compound may exhibit better solubility and reduced off-target binding to hydrophobic protein pockets compared to higher LogP TZDs.

Drug-likeness Lipophilicity Pharmacokinetics

Quinoline Moiety Imparts Potential Polypharmacology Not Accessible to Simple Phenyl-Sulfonyl TZD Analogs

The quinoline-8-sulfonyl group is a privileged fragment in kinase inhibitor design, notably appearing in EGFR-targeted agents [2]. While no direct kinase profiling data exist for the target compound, the presence of this fragment differentiates it from 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione and 3-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, which lack the quinoline heterocycle. Published SAR for quinolin-8-ylsulfonyl-containing oxadiazoles demonstrates nanomolar EGFR inhibition (IC50 values 0.12–0.95 µM) [2], suggesting the target compound may engage similar targets. This potential for kinase polypharmacology is absent in purely PPARγ-centric TZD analogs.

Polypharmacology Kinase inhibition Quinoline

Zero Hydrogen-Bond Donors Minimizes Desolvation Penalty Upon Binding

Unlike pioglitazone (1 HBD) and rosiglitazone (1 HBD), the target compound bears zero hydrogen-bond-donor atoms [1]. The absence of HBDs has thermodynamic implications: binding to a target protein does not require breaking hydrogen bonds with water, which can lower the entropic cost of binding. This feature is advantageous in fragment-based drug discovery (FBDD) and for targeting hydrophobic or intracellular binding sites where solvent shielding is critical.

Molecular recognition Desolvation Thermodynamics

High-Impact Research and Industrial Application Scenarios for 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione Procurement


Kinase-Targeted Probe Design Leveraging the Quinoline-8-Sulfonyl Fragment

The quinoline-8-sulfonyl group is a validated kinase-binding motif [2]. Procuring this compound enables medicinal chemistry teams to explore kinase inhibition (e.g., EGFR, VEGFR) within a TZD scaffold, exploiting the compound's zero HBD and moderate lipophilicity (XLogP3 = 1.6) [1] to achieve favorable solubility and permeability. This is particularly relevant for programs requiring a differentiated starting point that avoids the PPARγ biases of traditional TZDs.

Bioprobe for Intracellular Target Deconvolution in Metabolic Disease Research

The compound's TZD core suggests potential PPARγ engagement, while the quinoline moiety may confer additional activities (e.g., AMPK modulation, sirtuin activation). With 7 HBA and 0 HBD [1], it is well-suited for cellular thermal shift assays (CETSA) or photoaffinity labeling (PAL) studies to deconvolve target engagement in adipocytes, hepatocytes, or cancer cell lines. Its distinct structural signature allows researchers to track polypharmacology that pioglitazone or rosiglitazone cannot reproduce.

Chemical Tool for Validating Sulfonylpyrrolidine-TZD Hybrid SAR

As part of a series of 3-(1-arylsulfonylpyrrolidin-3-yl)thiazolidine-2,4-diones, this compound introduces the quinoline-8-sulfonyl group, which is absent in analogs bearing chlorophenyl, bromothiophenyl, or methylthiophenyl sulfonamides [1]. Systematic procurement and testing of this compound alongside its simpler aryl counterparts allows researchers to isolate the contribution of the quinoline heterocycle to potency, selectivity, and ADME properties, thus driving scaffold optimization.

Negative Control or Selectivity Panel Component in PPARγ-Focused Screens

Because the compound lacks hydrogen-bond donors and contains a bulky quinoline sulfonamide, it may exhibit reduced PPARγ agonism compared to classical TZDs. Including it in a selectivity panel alongside pioglitazone and rosiglitazone provides a structural control to distinguish PPARγ-dependent from PPARγ-independent activities, helping to characterize the target landscape of novel TZD-based libraries.

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